molecular formula C8H19NO2 B12700659 2,2'-[(1-Methylpropyl)imino]bisethanol CAS No. 62201-67-6

2,2'-[(1-Methylpropyl)imino]bisethanol

Cat. No.: B12700659
CAS No.: 62201-67-6
M. Wt: 161.24 g/mol
InChI Key: NSUHEKKWYUZSQN-UHFFFAOYSA-N
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Description

2,2’-[(1-Methylpropyl)imino]bisethanol is an organic compound with the molecular formula C8H19NO2. It is a tertiary amine with two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1-Methylpropyl)imino]bisethanol typically involves the reaction of isobutyraldehyde with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Isobutyraldehyde+Diethanolamine2,2’-[(1-Methylpropyl)imino]bisethanol\text{Isobutyraldehyde} + \text{Diethanolamine} \rightarrow \text{2,2'-[(1-Methylpropyl)imino]bisethanol} Isobutyraldehyde+Diethanolamine→2,2’-[(1-Methylpropyl)imino]bisethanol

Industrial Production Methods

In industrial settings, the production of 2,2’-[(1-Methylpropyl)imino]bisethanol involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1-Methylpropyl)imino]bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[(1-Methylpropyl)imino]bisethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’-[(1-Methylpropyl)imino]bisethanol involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. The pathways involved include modulation of enzyme activity and stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(1-Methylpropyl)imino]bisethanol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62201-67-6

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-[butan-2-yl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H19NO2/c1-3-8(2)9(4-6-10)5-7-11/h8,10-11H,3-7H2,1-2H3

InChI Key

NSUHEKKWYUZSQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CCO)CCO

Origin of Product

United States

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